molecular formula C8H6F3NO3 B1611723 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid CAS No. 910442-22-7

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1611723
CAS No.: 910442-22-7
M. Wt: 221.13 g/mol
InChI Key: ZPCDIHWOWKYXGV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a substitution reaction to replace the chlorine atom with a hydroxyl group. This reaction requires high temperatures and strong bases .

Industrial Production Methods

Industrial production methods for this compound often involve the use of vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) with catalysts like iron fluoride can be used to introduce the trifluoromethyl group efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and methyl iodide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce methoxy derivatives .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is unique due to the combination of its trifluoromethyl, hydroxyl, and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCDIHWOWKYXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587958
Record name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-22-7
Record name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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